molecular formula C2H2O3 B1671967 Glyoxylic acid CAS No. 298-12-4

Glyoxylic acid

Cat. No. B1671967
CAS RN: 298-12-4
M. Wt: 74.04 g/mol
InChI Key: HHLFWLYXYJOTON-UHFFFAOYSA-N
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Description

Glyoxylic acid, also known as oxoacetic acid, is an organic compound that is one of the C2 carboxylic acids . It is a colorless solid that occurs naturally and is useful industrially . The structure of glyoxylic acid is shown as having an aldehyde functional group . In the presence of water, the carbonyl rapidly converts to a geminal diol .


Synthesis Analysis

Glyoxylic acid can be synthesized from various classes of organic compounds, such as glyoxal, maleic acid, ethylene glycol, oxalic acid, ethanol, and acetic acid derivatives . The two common syntheses of glyoxylic acid in the chemical industry are carried out by Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983) .


Molecular Structure Analysis

The molecular formula of Glyoxylic acid is C2H2O3 . It is a 2-oxo monocarboxylic acid and an aldehydic acid . It is a conjugate acid of a glyoxylate .


Chemical Reactions Analysis

Glyoxylic acid is a component of the Hopkins–Cole reaction, used to check for the presence of tryptophan in proteins . A new simple and reliable spectrophotometric method is described to determine glyoxylic acid in its synthesis reaction mixture containing oxalic acid, glycolic acid, acetic acid, glyoxal, and ethylene glycol by means of a modified Hopkins–Cole reaction between glyoxylic acid and tryptophan in the presence of ferric chloride and concentrated sulphuric acid .


Physical And Chemical Properties Analysis

Glyoxylic acid has a molar mass of 74.035 g·mol−1 . It has a density of 1.384 g/mL . The melting point is 80 °C (176 °F; 353 K) and the boiling point is 111 °C (232 °F; 384 K) . The acidity (pKa) is 3.18 .

Scientific Research Applications

Synthesis of α-Amino Acid and α-Alkoxy Acid Derivatives

Glyoxylic acid and its derivatives serve as ester-substituted aldehyde equivalents, efficiently generating precursors for reactive cationic intermediates like iminium ions, N-acyliminium ions, and oxycarbenium ions. These intermediates are crucial for synthesizing cyclic α-amino acids, highlighting glyoxylic acid's significance in peptide and protein chemistry (Meester et al., 2003).

Electrosynthesis Advancements

The electrochemical synthesis of glyoxylic acid, through the electro-reduction of oxalic acid or the electro-oxidation of glyoxal, presents a sustainable method for its production. This process is increasingly important in the context of green synthesis, with glyoxylic acid being fundamental in biological chemistry and organic synthesis applications (Ye Yi-min, 2003).

Catalysis in Organic Synthesis

Glyoxylic acid acts as a highly water-soluble catalyst for synthesizing 2-aryl-l-arylmethyl-1H-benzimidazoles from various substrates, offering advantages such as mild conditions, rapid reactions, and high yields. This illustrates its role in facilitating more efficient and environmentally friendly chemical reactions (Pawar et al., 2008).

Analytical Applications

The determination of glyoxylic acid in organic electrosynthesis is challenging due to its similar structure to oxalic acid. Differential pulse polarography has been applied for its analysis, indicating the significance of glyoxylic acid in the perfumery, pharmaceutical, and fine chemical industries (Ing et al., 2013).

Biotechnological Production

Engineering Escherichia coli for glycolic acid production through the Dahms pathway and glyoxylate bypass demonstrates the biotechnological potential of glyoxylic acid. By linking these metabolic pathways, an efficient method for producing valuable chemicals from renewable resources has been developed (Cabulong et al., 2018).

Safety And Hazards

Glyoxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is advised to keep only in the original container, avoid breathing dust, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The global Glyoxylic Acid market stood at approximately 188 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 6.5% during the forecast period until 2032 . Glyoxylic acid is a valuable reagent in fine and organic chemical syntheses because of its dual activity . It is utilized in the synthesis of polymers, fragrances, agrochemicals, cosmetic components, and medicinal intermediates .

properties

IUPAC Name

oxaldehydic acid
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InChI

InChI=1S/C2H2O3/c3-1-2(4)5/h1H,(H,4,5)
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InChI Key

HHLFWLYXYJOTON-UHFFFAOYSA-N
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Canonical SMILES

C(=O)C(=O)O
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Molecular Formula

C2H2O3
Record name GLYOXYLIC ACID (50% OR LESS)
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Related CAS

2706-75-4 (hydrochloride salt), 2990-19-4 (calcium salt)
Record name Glyoxylic acid
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DSSTOX Substance ID

DTXSID5021594
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Molecular Weight

74.04 g/mol
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Physical Description

Supplied as a 50% aqueous solution. Colorless to straw yellow. (USCG, 1999), Liquid, Solid with an obnoxious odor; Deliquesces quickly to form a syrup in contact with air; [Merck Index] Found as colorless to straw-yellow 50% aqueous solution; [CAMEO] 50% aqueous solution is colorless to light yellow viscous liquid; [MSDSonline]
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Solubility

Very soluble in water; slightly soluble in ethanol, ethyl ether, and benzene
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Density

1.342 (USCG, 1999) - Denser than water; will sink, 1.42 @ 20 °C/4 °C
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Vapor Pressure

1.06 [mmHg]
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Mechanism of Action

GLYOXYLATE INHIBITED OXYGEN UPTAKE BY MOUSE BRAIN HOMOGENATES, RAT MYOCARDIAL HOMOGENATES, & RAT MYOCARDIAL SARCOSOMES. GLYOXYLATE MAY THUS ACT AT THE LEVEL OF REACTIONS LEADING TO ATP SYNTH OR AT LEVEL OF ATP HYDROLYSIS.
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Product Name

Glyoxylic acid

Color/Form

Monoclinic crystals from water, Rhombic prisms obtained from water with 1/2 mol of water of crystallization.

CAS RN

298-12-4, 563-96-2
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Melting Point

98 °C, Crystals from water; melting point: 70-75 °C; obnoxious odor; strong corrosive acid; K= 4.6X10-4; deliquesces; attacks most stable metals except certain stainless steel alloys; aq soln tend to acquire a yellow tint. /glyoxylic acid hemihydrate/, Crystals; MP: approx 50 °C; highly hygroscopic /Glyoxylic acid monohydrate/, -93 °C
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Synthesis routes and methods I

Procedure details

If nitric acid is added sequentially to an aqueous solution of glyoxal so that the nonoxidizing strong acid is kept at a concentration of 6 wt. % or higher in the reaction mixture, the reaction can proceed in a state wherein nitric acid is not present in the reaction solution in a concentration exceeding 1 wt. %, and an aqueous solution of glyoxylic acid having a final residual nitric acid concentration of 0.1 wt. % or below can be easily obtained. Thus, it is possible to omit the step of removing residual nitric acid, which step is conventionally required, and to use the aqueous solution of glyoxylic acid obtained by the process of the invention directly in further synthesis reactions.
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Synthesis routes and methods II

Procedure details

The reaction is carried out at the most desirable temperature, typically 20° to 70° C. If the concentration of the nonoxidizing strong acid is sufficient, the nitric acid concentration of the reaction solution can usually be maintained at 0.1 wt. % or lower when 50 wt. % nitric acid is gradually added (dropwise) to an aqueous solution of glyoxal. The total amount of nitric acid added can be a slight excess in relation to the theoretical amount (2/3 mole of nitric acid per mole of glyoxal). For example, 0.7 to 0.8 moles of nitric acid per one mole of glyoxal can be employed. When nitric acid is used in an excess amount, the nitric acid concentration of the reaction solution is increased slightly to about 0.5 wt. % at the end of the nitric acid addition, but the nitric acid concentration solution does not exceed 1 wt. %. The nitric acid concentration continues to decrease further after completion of the addition of nitric acid and usually reaches 0.005 to 0.03 wt. % in about one hour. Therefore, an aqueous solution of glyoxylic acid having a residual nitric acid concentration of 0.01 wt. % or below can be obtained without purification. In conventional nitric acid oxidation processes, the conversion of glyoxal is scarcely increased merely by adding nitric acid at about 40° C., even when the reaction is promoted by adding about 0.1 mole of sulfuric acid or hydrochloric acid, so that an aging step has generally been carried out by heating the reaction solution to about 80° C. after completion of the nitric acid addition. In this invention, by contrast, aging by heating is not necessary.
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Synthesis routes and methods III

Procedure details

A 300-mL EZE-Seal stirred autoclave reactor equipped with Dispersimax Impeller (Autoclave Engineers) was charged with 100 mL of a solution containing glycolic acid (0.750M), ethylenediamine (0.863M), isobutyric acid (0.100M, HPLC internal standard), and flavin mononucleotide (0.01 mM), at pH 9.3, and the solution cooled to 5° C. To the reactor was then added 11.9 g of Hansenula polymorpha transformant strain GO1 (100 IU glycolate oxidase and 998,000 IU catalase) which had been permeabilized by treatment with 0.1% Triton X-100/1 freeze-thaw, and the reactor purged with oxygen. The mixture was then stirred at 500 rpm, and oxygen was bubbled through the mixture at 100 mL/min using a sparge tube located below the surface of the reaction mixture. The reaction was monitored by taking a 0.40 mL aliquot of the reaction mixture at regular intervals, filtering the aliquot using a Millipore Ultrafree-MC 10,000 NMWL Filter Unit, and analyzing the filtrate by HPLC. After 2.25 h, the yields of glyoxylic acid, oxalic acid, and formic acid were 100%, 0%, and 0%, respectively, with no glycolic acid remaining. The recovered activities of permeabilized-cell glycolate oxidase and catalase were 158% and 82% of their initial values, respectively.
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flavin mononucleotide
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Synthesis routes and methods IV

Procedure details

The reaction in Example 16 was repeated using 15.0 g of Hansenula polymorpha transformant GO1 (109 IU glycolate oxidase and 530,000 IU catalase) which had been permeabilized by treatment with 0.1% Triton X-100/1 freeze-thaw. The mixture was then stirred at 500 rpm and at 5° C. under 120 psig of oxygen, and oxygen was bubbled through the mixture at 50 mL/min using a sparge tube located below the surface of the reaction mixture. After 3.75 h, the yields of glyoxylic acid, oxalic acid, and formic acid were 100%, 0%, and 0%, respectively, with no glycolic acid remaining. The recovered activities of permeabilized-cell glycolate oxidase and catalase were 85% and 166% of their initial values, respectively.
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Synthesis routes and methods V

Procedure details

A 300-mL EZE-Seal stirred autoclave reactor equipped with Dispersimax Impeller (Autoclave Engineers) was charged with 100 mL of a solution containing glycolic acid (1.500M), ethylenediamine (1.575M), isobutyric acid (0.300M, HPLC internal standard), and flavin mononucleotide (0.01 mM), at pH 9.25, and the solution cooled to 5° C. To the reactor was then added 2.0 g of Pichia pastoris transformant strain GS115-MSP10 (114 IU glycolate oxidase and 148,000 IU catalase) which had been permeabilized by treatment with 0.1% Triton X-100/1 freeze-thaw, and the reactor purged with oxygen. The mixture was then stirred at 1000 rpm, which bubbled oxygen through the mixture via the action of the turbine impeller, and at 5° C. under 120 psig of oxygen. The reaction was monitored by taking a 0.4 mL aliquot of the reaction mixture at regular intervals, filtering the aliquot using a Millipore Ultrafree-MC 10,000 NMWL Filter Unit, and analyzing the filtrate by HPLC. After 4.5 h, the yields of glyoxylic acid, oxalic acid, and formic acid were 98.0%, 0.4%, and 0%, respectively, with no glycolic acid remaining. The final activities of permeabilized-cell glycolate oxidase and catalase were 136% and 113% of their initial values, respectively.
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Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Glyoxylic acid
Reactant of Route 2
Glyoxylic acid
Reactant of Route 3
Reactant of Route 3
Glyoxylic acid
Reactant of Route 4
Glyoxylic acid
Reactant of Route 5
Glyoxylic acid
Reactant of Route 6
Glyoxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.